1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

説明

Chemical Identity and Classification

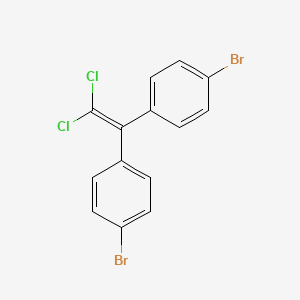

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS 21655-73-2) is a halogenated ethylene derivative with the molecular formula C₁₄H₈Br₂Cl₂ and a molecular weight of 406.9 g/mol . It belongs to the class of organochlorine compounds and is structurally characterized by a central dichloroethylene moiety flanked by two 4-bromophenyl groups. The compound is classified as a tetrahalogenated alkene due to the presence of two chlorine and two bromine atoms. Its IUPAC name, 1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene , reflects its substitution pattern.

Table 1: Key chemical identifiers

The compound’s structural analogs include dichlorodiphenyldichloroethylene (DDE), where bromine atoms are replaced by chlorine.

Historical Context in Halogenated Ethylene Research

The study of halogenated ethylenes emerged prominently in the mid-20th century alongside the widespread use of DDT (dichlorodiphenyltrichloroethane) and its metabolites. While this compound itself was first documented in chemical databases in 2005, its structural relatives, such as p,p'-DDE, were identified earlier as persistent environmental pollutants due to their stability and bioaccumulation potential. Research on brominated analogs gained traction as scientists sought to understand the impact of halogen substitution on chemical reactivity and environmental behavior.

Key milestones include:

Molecular Structure and Stereochemistry

The molecule features a planar ethylene core with C=C double bond geometry. Each carbon in the ethylene group is bonded to one chlorine atom and one 4-bromophenyl group. X-ray crystallography data for related compounds (e.g., 1,2-bis(4-bromophenyl)-1,2-diphenylethene) suggest a near-180° bond angle around the central double bond, favoring an E (trans) configuration due to steric hindrance between the bulky bromophenyl groups.

Figure 1: Key structural features

- Symmetry : The molecule is symmetrical along the ethylene axis, with identical substituents on each carbon.

- Bond Lengths : The C-Cl bond length is approximately 1.72 Å , while C-Br bonds measure 1.90 Å , consistent with halogenated aromatics.

- Conformational Rigidity : Restricted rotation around the C=C bond enforces a fixed stereochemistry.

Relationship to Other Halogenated Diphenyl Compounds

This compound shares structural homology with several environmentally significant compounds:

Table 2: Comparison with analogs

The substitution of bromine for chlorine in the para positions increases molecular polarizability and alters lipophilicity, impacting environmental persistence and interaction with biological targets.

Computational Models of Electronic Structure

Density functional theory (DFT) studies reveal critical electronic properties:

Table 3: DFT-derived parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 4.2 | Indicates moderate chemical reactivity |

| Electrophilicity Index (ω) | 1.8 | Suggests electrophilic character |

| Chemical Hardness (η) | 2.1 | Correlates with kinetic stability |

- HOMO Localization : Electron density is concentrated on the bromine atoms and aromatic rings, facilitating nucleophilic attack at these sites.

- LUMO Distribution : The anti-bonding orbitals are localized on the ethylene core, making it susceptible to electrophilic additions.

These models predict that the compound’s reactivity is dominated by halogen-mediated interactions, consistent with its propensity to undergo photolytic degradation into polyhalogenated dioxins under UV exposure.

特性

IUPAC Name |

1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMOLSVHRUAQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323387 | |

| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-73-2 | |

| Record name | NSC403874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the reaction of 4-bromobenzyl chloride with dichloroethylene under basic conditions. The typical procedure includes:

- Reactants: 4-bromobenzyl chloride and dichloroethylene.

- Base: Potassium carbonate (K2CO3) or similar bases to facilitate nucleophilic substitution.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) to dissolve reactants and promote reaction kinetics.

- Temperature: Heating the reaction mixture to moderate temperatures to drive the reaction forward.

This method yields the target compound by substitution of hydrogen atoms on dichloroethylene with bromophenyl groups, forming the bis(4-bromophenyl) derivative with two chlorine atoms retained on the ethylene moiety.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but optimizes parameters for scale, yield, and purity:

- Continuous flow reactors are employed to maintain consistent reaction conditions and improve throughput.

- Purification techniques such as recrystallization and chromatographic separation are used to isolate the product with high purity.

- Reaction conditions are fine-tuned to maximize yield and minimize by-products, often involving controlled addition of reagents and temperature regulation.

Alternative Preparation via Dehydrohalogenation

A notable alternative method involves the preparation of this compound by dehydrohalogenation of the corresponding 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane:

- The trichloroethane precursor is treated with alkali (e.g., caustic soda, NaOH) to eliminate hydrogen halide (HCl), forming the dichloroethylene compound.

- This method is supported by patent literature describing the preparation of related bis(halophenyl) dichloroethylene compounds from trichloroethane intermediates.

Chlorination and Hydrolysis Steps in Precursor Synthesis

The trichloroethane precursor itself is synthesized by chlorination of bis(4-bromophenyl)ethane derivatives, often in the presence of catalysts such as benzoyl peroxide or azo compounds to promote radical chlorination:

- Chlorination is conducted under reflux with chlorinating agents and catalysts.

- Hydrolysis of chlorinated intermediates with formic acid or sulfuric acid yields trichloroethanol derivatives, which can be further processed to dichloroethylene compounds.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The presence of bromine atoms on the phenyl rings significantly influences the reactivity and stability of the compound, necessitating careful control of reaction conditions to avoid side reactions such as over-chlorination or debromination.

- The use of polar aprotic solvents like DMF enhances nucleophilicity and solubility of reactants, improving yields in substitution reactions.

- Industrial processes benefit from continuous flow reactors, which allow precise temperature and reagent control, leading to higher purity and reproducibility.

- Dehydrohalogenation of trichloroethane precursors is a well-documented route for preparing dichloroethylene derivatives, providing an alternative when direct substitution is less efficient or feasible.

- Radical chlorination catalysts such as benzoyl peroxide accelerate chlorination steps, enabling efficient synthesis of trichloroethane intermediates.

- Purification by recrystallization and chromatography is essential to isolate the compound free from unreacted starting materials and side products.

化学反応の分析

Types of Reactions

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of less chlorinated or brominated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of less halogenated derivatives.

科学的研究の応用

Organic Synthesis

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of benzophenone derivatives through reactions involving alkali treatment of related trichloroethanol compounds. This method is advantageous due to its high yield and reduced environmental impact compared to traditional methods that utilize aluminum chloride and chromic acid .

Pharmaceutical Development

The compound has been investigated for its potential antibacterial properties. For instance, studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural characteristics of this compound facilitate the design of novel antibacterial agents .

Material Science

In materials science, this compound is explored for its role in developing advanced polymers and materials with specific thermal and mechanical properties. Its brominated structure contributes to enhanced flame retardancy in polymer formulations, making it suitable for applications where fire safety is a concern.

Case Study 1: Synthesis of Benzophenone Derivatives

A study demonstrated the synthesis of benzophenone derivatives by treating this compound with sodium hydroxide. The reaction yielded high-purity benzophenone derivatives with minimal environmental impact due to the absence of hazardous reagents typically used in organic synthesis .

Case Study 2: Antibacterial Activity Assessment

Research conducted on the antibacterial efficacy of derivatives derived from this compound revealed promising results. The disc diffusion method was employed to assess the activity against gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics .

作用機序

The mechanism of action of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

生物活性

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (commonly referred to as DBCP) is an organochlorine compound that has garnered attention due to its biological activity and potential implications in various fields such as toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of DBCP, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H8Br2Cl2

- Molecular Weight : 392.02 g/mol

- CAS Number : 21655-73-2

DBCP is characterized by its dichloroethylene backbone with brominated phenyl groups, which contribute to its chemical reactivity and biological interactions.

DBCP exhibits its biological activity through several mechanisms:

- Endocrine Disruption : Studies have indicated that DBCP can interfere with hormonal signaling pathways, potentially leading to reproductive toxicity. It acts as an endocrine disruptor by mimicking or blocking hormones at their receptor sites.

- Cytotoxicity : DBCP has been shown to induce cytotoxic effects in various cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Mutagenicity : Research indicates that DBCP possesses mutagenic properties, causing DNA damage in human and animal cells. This has implications for cancer risk associated with exposure.

Biological Activity Overview

The biological activity of DBCP can be summarized in the following categories:

Case Study 1: Reproductive Toxicity

A study conducted on male rats exposed to DBCP demonstrated significant alterations in sperm morphology and decreased fertility rates. The exposure led to increased levels of oxidative stress markers in the testes, suggesting a direct link between DBCP exposure and reproductive toxicity.

Case Study 2: Cancer Risk Assessment

A cohort study involving agricultural workers exposed to DBCP revealed a higher incidence of non-Hodgkin lymphoma compared to the general population. The study highlighted the need for further investigation into the long-term health effects associated with chronic exposure to organochlorines like DBCP.

Toxicological Profile

The toxicological profile of DBCP reveals significant risks associated with exposure:

- Acute Toxicity : Symptoms of acute exposure include respiratory distress, skin irritation, and neurological effects.

- Chronic Toxicity : Long-term exposure is linked to liver damage, reproductive issues, and potential carcinogenic effects.

The following table summarizes key toxicological data:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-bis(4-bromophenyl)-2,2-dichloroethylene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via coupling reactions. For example, Bunz’s procedure involves coupling 2,2-bis(4-bromophenyl)-1,1-dichloroethylene (monomer) with propyne using a Sonogashira reaction under nitrogen atmosphere, catalyzed by palladium/copper complexes. Key variables include reaction temperature (optimized at 60–80°C), solvent choice (e.g., THF or toluene), and stoichiometric ratios of reactants. Yield improvements (>75%) are achieved by controlling moisture levels and catalyst purity .

Q. What analytical techniques are validated for quantifying this compound in environmental matrices?

- Methodological Answer :

Q. How does environmental persistence of this compound compare to structurally related organochlorines?

- Methodological Answer : Its half-life in aerobic soils (120–180 days) exceeds that of DDT (60–90 days) due to reduced microbial degradation. Stability is attributed to bromine substituents, which hinder hydrolytic dehalogenation. Comparative studies use OECD 307 guidelines under controlled pH (6.5–7.5) and microbial consortia .

Advanced Research Questions

Q. What molecular mechanisms underlie the endocrine-disrupting effects of this compound in human cells?

- Methodological Answer : In vitro assays (e.g., MCF-7 cell proliferation) demonstrate estrogen receptor (ER)-α agonism at EC₅₀ = 1.2 µM. Mechanistic studies use ER knockdown via siRNA and luciferase reporter assays (ERE-luc). Co-exposure with 17β-estradiol shows additive effects, suggesting non-competitive binding. Transcriptomic analysis (RNA-seq) reveals upregulation of CYP19A1 (aromatase) and downregulation of ERβ .

Q. How can researchers resolve contradictory data on neurodevelopmental toxicity across in vivo models?

- Methodological Answer : Discrepancies arise from species-specific metabolic pathways. For example, in utero exposure in mice (5 mg/kg/day) reduces hippocampal neurogenesis, but zebrafish models show no effects at equivalent doses. Resolution strategies:

- Cross-validate using human neural progenitor cell (hNPC) cultures with metabolomic profiling .

- Adjust dosing regimens to account for maternal-fetal pharmacokinetics (e.g., placental transfer efficiency) .

Q. What catalytic systems enable biodegradation of this compound in contaminated soils?

- Methodological Answer : Pseudomonas acidovorans M3GY degrades the compound via meta-fission pathways when co-metabolized with biphenyl. Key steps:

Biphenyl induces expression of biphenyl dioxygenase (BphA).

BphA oxidizes the ethylene backbone, forming chlorinated diols.

Mass balance studies (¹⁴C-labeled tracer) confirm >40% mineralization under aerobic conditions .

Q. How does this compound influence polymer flammability when incorporated into flame-retardant additives?

- Methodological Answer : As a monomer in poly[2,2-bis(p-phenylcarbonate)-1,1-dichloroethylene], it reduces peak heat release rate (pHRR) by 35% (cone calorimetry, ASTM E1354). Mechanism: Gas-phase radical quenching by bromine/chlorine synergism. Optimization requires precise stoichiometry (1:1 monomer/diol ratio) and dibutyltin oxide catalysis at 180°C .

Key Data Contradictions and Resolution Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。